molecular formula C14H13ClN2O4 B13894362 Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate

Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate

Cat. No.: B13894362
M. Wt: 308.71 g/mol
InChI Key: QTJLMERGXCCNAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate typically involves a substitution reaction on a benzene ring. The process begins with the reaction of chloropyrimidine-4-ol with aluminum chloride to form (6-chloropyrimidin-4-yl)phenol. This intermediate is then esterified with methyl methacrylate to produce the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a benzoate ester makes it particularly useful as an intermediate in the synthesis of various agricultural and pharmaceutical chemicals .

Properties

Molecular Formula

C14H13ClN2O4

Molecular Weight

308.71 g/mol

IUPAC Name

methyl 2-(4-chloro-6-methoxypyrimidin-2-yl)oxy-5-methylbenzoate

InChI

InChI=1S/C14H13ClN2O4/c1-8-4-5-10(9(6-8)13(18)20-3)21-14-16-11(15)7-12(17-14)19-2/h4-7H,1-3H3

InChI Key

QTJLMERGXCCNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC(=CC(=N2)Cl)OC)C(=O)OC

Origin of Product

United States

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